N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC16371319
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O3S2 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O3S2/c22-18(16-7-4-9-25-16)19-17-11-15(13-5-2-1-3-6-13)20-21(17)14-8-10-26(23,24)12-14/h1-7,9,11,14H,8,10,12H2,(H,19,22) |
| Standard InChI Key | MZHNTQIVQYZFRA-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure is defined by three key components:
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Tetrahydrothiophene-1,1-dioxide: A five-membered sulfone ring that enhances solubility and influences electronic properties through its polar sulfonyl group.
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3-Phenyl-1H-pyrazole: A nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in modulating enzyme inhibition and receptor binding .
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Thiophene-2-carboxamide: A sulfur-containing aromatic ring linked to an amide group, contributing to planar geometry and hydrogen-bonding capabilities .
The integration of these moieties creates a hybrid scaffold with potential synergistic effects. For instance, the sulfone group’s electron-withdrawing nature may alter the electron density of the pyrazole ring, affecting its reactivity and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 387.5 g/mol | |
| IUPAC Name | N-[2-(1,1-Dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]thiophene-2-carboxamide | |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Electronic and Steric Considerations
Computational studies of analogous pyrazole-thiophene hybrids suggest that the sulfone group induces a dipole moment, enhancing intermolecular interactions in crystal lattices . Additionally, the phenyl group at the pyrazole’s 3-position introduces steric bulk, which may influence binding pocket accessibility in biological systems .
Synthetic Methodologies
Table 2: Representative Synthesis Steps for Analogous Compounds
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Phenyl hydrazine + acetyl thiophene | H₂SO₄, reflux | 65% | |
| 2 | Cyclization with POCl₃ | DMF, 80°C | 72% | |
| 3 | Amide coupling with TiCl₄ | Pyridine, RT | 58% |
Challenges and Optimizations
Key challenges include regioselectivity in pyrazole formation and sulfone stability under acidic conditions. Microwave-assisted synthesis has been proposed to improve reaction efficiency for similar heterocycles, reducing reaction times from hours to minutes .
Characterization and Analytical Data
Spectroscopic Techniques
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¹H NMR: Signals for the pyrazole ring protons appear at δ 6.8–7.2 ppm, while the thiophene protons resonate at δ 7.3–7.6 ppm . The sulfone group’s deshielding effect shifts adjacent methylene protons to δ 3.1–3.4 ppm.
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¹³C NMR: The carbonyl carbon of the carboxamide group is observed at ~168 ppm, characteristic of amide bonds .
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 387.5 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Anticancer Activity
Molecular docking studies suggest that the sulfone and carboxamide groups facilitate interactions with kinase ATP-binding pockets. Analogous compounds inhibit VEGFR-2 with IC₅₀ values of ~12 µM, indicating antiangiogenic potential .
Neuropharmacological Effects
The thiophene moiety’s planar structure may enable crossing of the blood-brain barrier. Related compounds show moderate MAO-B inhibition (IC₅₀ = 45 µM), hinting at applications in neurodegenerative disorders.
Computational Insights and Structure-Activity Relationships
Density Functional Theory (DFT) Analyses
DFT calculations on the compound’s analog reveal a HOMO-LUMO gap of 4.2 eV, suggesting stability and potential nonlinear optical (NLO) properties . The dipole moment (6.8 D) aligns with sulfone-containing pharmaceuticals like Celecoxib .
Molecular Dynamics Simulations
Simulations of the compound in lipid bilayers indicate preferential localization near phospholipid headgroups, driven by the sulfone group’s polarity. This may enhance bioavailability compared to purely hydrophobic analogs.
Applications in Materials Science
Optoelectronic Materials
The thiophene-carboxamide moiety’s conjugated π-system enables absorption in the visible spectrum (λₘₐₓ = 420 nm), making it a candidate for organic photovoltaics .
Coordination Chemistry
The pyrazole nitrogen and carboxamide oxygen serve as potential ligands for transition metals. Copper(II) complexes of related compounds exhibit catalytic activity in Suzuki-Miyaura couplings .
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